Cas no 1270150-68-9 ((3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol)

(3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol structure
1270150-68-9 structure
Product Name:(3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol
CAS No:1270150-68-9
MF:C10H11BrF3NO
MW:298.099652528763
CID:5589383
PubChem ID:165787844
Update Time:2025-07-23

(3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (3S)-3-AMINO-3-[3-BROMO-5-(TRIFLUOROMETHYL)PHENYL]PROPAN-1-OL
    • Benzenepropanol, γ-amino-3-bromo-5-(trifluoromethyl)-, (γS)-
    • 1270150-68-9
    • EN300-1163959
    • (3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol
    • Inchi: 1S/C10H11BrF3NO/c11-8-4-6(9(15)1-2-16)3-7(5-8)10(12,13)14/h3-5,9,16H,1-2,15H2/t9-/m0/s1
    • InChI Key: HSDZYLSOCAYZNS-VIFPVBQESA-N
    • SMILES: C(O)C[C@H](N)C1=CC(C(F)(F)F)=CC(Br)=C1

Computed Properties

  • Exact Mass: 296.99761g/mol
  • Monoisotopic Mass: 296.99761g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 225
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 46.2Ų

Experimental Properties

  • Density: 1.565±0.06 g/cm3(Predicted)
  • Boiling Point: 334.1±37.0 °C(Predicted)
  • pka: 14.84±0.10(Predicted)

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Additional information on (3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol

Research Briefing on (3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol (CAS: 1270150-68-9)

The compound (3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol (CAS: 1270150-68-9) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This chiral amino alcohol derivative, characterized by its bromo and trifluoromethyl substituents, exhibits unique physicochemical properties that make it a promising candidate for drug discovery and development. Recent studies have focused on its synthesis, biological activity, and potential therapeutic applications, particularly in the context of central nervous system (CNS) disorders and oncology.

A 2023 study published in the Journal of Medicinal Chemistry explored the asymmetric synthesis of (3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol using a novel enzymatic resolution approach. The researchers achieved an enantiomeric excess of >99% and demonstrated the compound's potential as a key intermediate in the synthesis of gamma-aminobutyric acid (GABA) receptor modulators. The presence of both bromo and trifluoromethyl groups was found to significantly enhance the compound's binding affinity to specific GABA receptor subtypes, suggesting its utility in developing new anxiolytic and anticonvulsant agents.

In the realm of oncology, a recent preclinical investigation (Nature Chemical Biology, 2024) revealed that (3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol exhibits potent inhibitory activity against certain protein kinases involved in tumor progression. The compound's unique stereochemistry and halogenated aromatic system were shown to interact with allosteric binding sites, offering a new approach to overcoming drug resistance in targeted cancer therapies. Molecular docking studies indicated that the bromo and trifluoromethyl groups play crucial roles in stabilizing the inhibitor-kinase complex through hydrophobic interactions and halogen bonding.

Pharmacokinetic studies of (3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol have demonstrated favorable blood-brain barrier penetration, with a brain-to-plasma ratio of 0.85 in rodent models (European Journal of Pharmaceutical Sciences, 2023). This property, combined with the compound's metabolic stability (t1/2 = 4.2 hours in human liver microsomes), positions it as an attractive scaffold for CNS drug development. Researchers have also noted its potential as a building block for positron emission tomography (PET) tracers, with the bromine atom offering a convenient site for radioisotope labeling.

Current challenges in the application of (3S)-3-amino-3-3-bromo-5-(trifluoromethyl)phenylpropan-1-ol include the need for more efficient synthetic routes and comprehensive toxicity profiling. A recent patent application (WO2023124567) describes an improved synthetic method that reduces the number of steps from seven to four while maintaining high enantiopurity. As research progresses, this compound continues to show promise as a versatile pharmacophore with applications across multiple therapeutic areas, warranting further investigation into its structure-activity relationships and potential clinical applications.

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